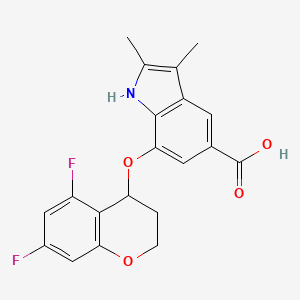
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate is an organic compound that features a bromine atom, a tert-butyl group, and a nitro group attached to a phenyl ring, with an acetate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate typically involves the bromination of 4-(tert-butyl)-5-nitrophenyl acetate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Acidic or basic hydrolysis conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-Amino-4-(tert-butyl)-5-nitrophenyl acetate.
Oxidation: Formation of 2-Bromo-4-(tert-butyl)-5-nitrophenyl acetic acid.
Aplicaciones Científicas De Investigación
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the phenyl ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(tert-butyl)phenol
- 2-Bromo-4-(tert-butyl)aniline
- 2-Bromo-4,6-di-tert-butylphenol
Propiedades
Fórmula molecular |
C12H14BrNO4 |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
(2-bromo-4-tert-butyl-5-nitrophenyl) acetate |
InChI |
InChI=1S/C12H14BrNO4/c1-7(15)18-11-6-10(14(16)17)8(5-9(11)13)12(2,3)4/h5-6H,1-4H3 |
Clave InChI |
SJPALARLCMUPHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


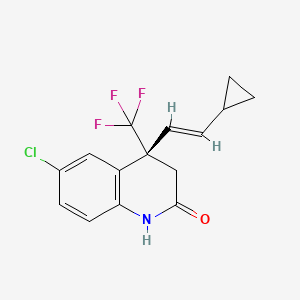
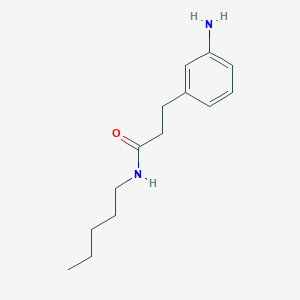

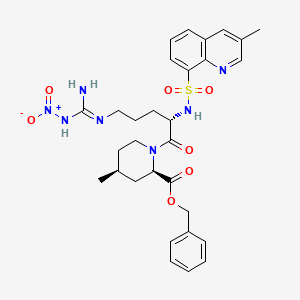
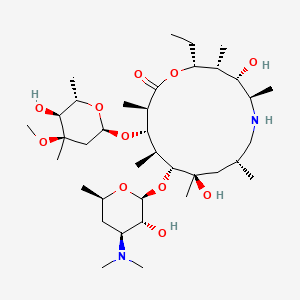

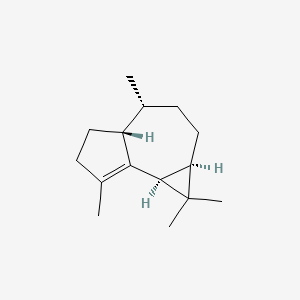

![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
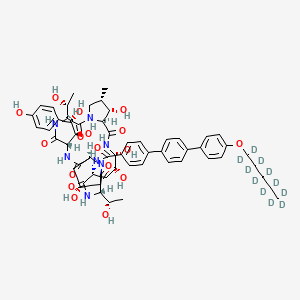
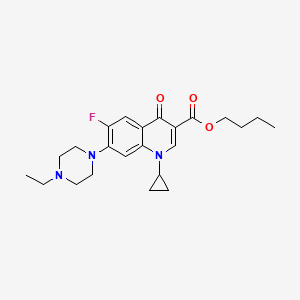
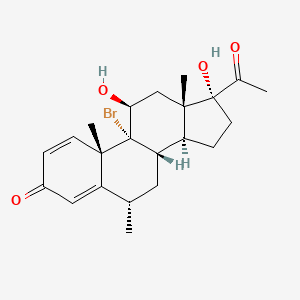
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
